molecular formula C11H22N2O2 B8135301 tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate

Cat. No.: B8135301
M. Wt: 214.30 g/mol
InChI Key: QORAHQDJGIGBKS-UHFFFAOYSA-N
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Description

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate can be compared with other azetidine derivatives such as:

  • tert-Butyl n-[(3-methylazetidin-3-yl)methyl]carbamate
  • tert-Butyl n-[(3-phenylazetidin-3-yl)methyl]carbamate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4/h12H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORAHQDJGIGBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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